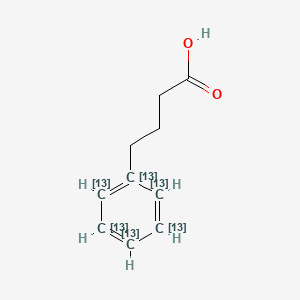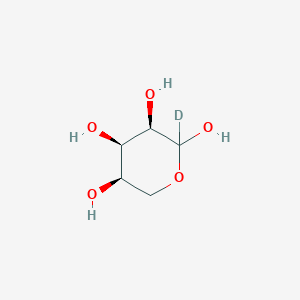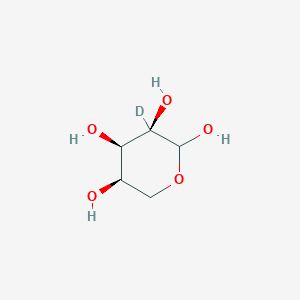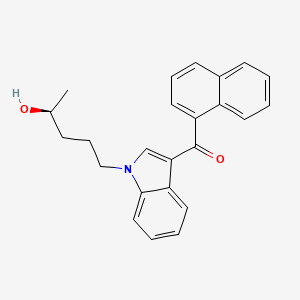![molecular formula C12H16O7 B584032 三-O-乙酰基-D-[6-13C]葡糖醛 CAS No. 478529-37-2](/img/structure/B584032.png)
三-O-乙酰基-D-[6-13C]葡糖醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .
Synthesis Analysis
Tri-O-acetyl-D-glucal is a useful building block in the synthesis of a range of carbohydrates. The glucal double bond allows other functional groups to be introduced . It can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Molecular Structure Analysis
The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . Its molecular weight is 272.25 . The structure of Tri-O-acetyl-D-glucal includes a cyclic enol-ether (glycal) of D-glucose .Chemical Reactions Analysis
As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical and Chemical Properties Analysis
Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It has a melting point of 53-55 °C . The specific optical rotation is -12° at a concentration of 2 in ethanol .科学研究应用
六-2-烯吡喃苷的合成:三-O-乙酰基-D-葡糖醛用于合成 2,3-二脱氧-α-D-赤藓糖-六-2-烯吡喃苷,这在碳水化合物化学中很重要。该过程涉及在三氟化硼存在下与醇反应,生成烷基糖苷,在合成其他复杂碳水化合物中具有潜在应用 (Ferrier & Prasad, 1969).
N-糖苷衍生物的形成:三-O-乙酰基-D-葡糖醛与苯并三唑和 6-氯嘌呤等各种化合物发生酸催化反应,导致形成 2',3'-不饱和 N-糖苷衍生物。这些衍生物具有特定的构型和构象,对于核苷类似物的研究及其应用非常重要 (Fuertes et al., 1972).
转化为呋喃糖衍生物:乙酰化吡喃糖糖醛(如三-O-乙酰基-D-葡糖醛)的一个显着应用是将其转化为受保护的呋喃糖还原糖。该过程涉及臭氧化,然后用二甲基硫醚和水解处理。获得的衍生物可用于合成寡糖,这在各种生化研究中很有用 (D’Souza et al., 1998).
氧化反应:三-O-乙酰基-D-葡糖醛在用过氧化氢-三氧化钼处理时发生费里尔重排,形成 2,3-不饱和异头过氧化氢。该反应对于理解不饱和碳水化合物在氧化环境中的行为非常重要 (Mostowicz et al., 1998).
糖基化催化:三-O-乙酰基-D-葡糖醛也用于催化的糖基化过程中。例如,在室温下用三氯化铟处理各种醇和酚,会导致形成烷基和芳基 2,3-不饱和糖基吡喃苷。该过程在合成复杂糖苷中很有价值 (Babu & Balasubramanian, 2000).
作用机制
Target of Action
Tri-O-acetyl-D-[6-13C]glucal is primarily used as a biochemical reagent . It is a building block for the synthesis of oligosaccharides . Therefore, its primary targets are the enzymes and proteins involved in the synthesis of oligosaccharides.
Mode of Action
Tri-O-acetyl-D-[6-13C]glucal interacts with its targets by serving as a structural unit in the synthesis of oligosaccharides It is incorporated into the growing oligosaccharide chain during the synthesis process
Biochemical Pathways
Tri-O-acetyl-D-[6-13C]glucal is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are important components of many biological molecules, including glycoproteins and glycolipids, and play crucial roles in various biological processes such as cell-cell recognition and signaling. The exact downstream effects of the synthesis of oligosaccharides using Tri-O-acetyl-D-[6-13C]glucal would depend on the specific oligosaccharide being synthesized and its role in the organism.
Result of Action
The result of the action of Tri-O-acetyl-D-[6-13C]glucal is the synthesis of oligosaccharides . These oligosaccharides can then participate in various biological processes depending on their specific structures and functions.
Action Environment
The action of Tri-O-acetyl-D-[6-13C]glucal is typically carried out in a laboratory setting under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence its action, efficacy, and stability. For example, it is known to be slightly soluble in water , which could affect its reactivity in aqueous environments.
安全和危害
When handling Tri-O-acetyl-D-glucal, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Tri-O-acetyl-D-[6-13C]glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It acts as a building block for the formation of complex carbohydrates. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. Additionally, Tri-O-acetyl-D-[6-13C]glucal can undergo electrophilic addition reactions, introducing halogens and epoxides, or participate in Ferrier rearrangements to produce 2,3-unsaturated products .
Cellular Effects
Tri-O-acetyl-D-[6-13C]glucal influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into oligosaccharides can affect cell surface glycosylation patterns, which in turn can modulate cell-cell interactions and signaling pathways. Changes in glycosylation can impact gene expression by altering the stability and localization of glycoproteins. Furthermore, Tri-O-acetyl-D-[6-13C]glucal can influence cellular metabolism by serving as a substrate for metabolic enzymes involved in carbohydrate processing .
Molecular Mechanism
At the molecular level, Tri-O-acetyl-D-[6-13C]glucal exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of acetylated sugar moieties to acceptor molecules. This process can lead to the formation of complex carbohydrates with altered structural and functional properties. Additionally, Tri-O-acetyl-D-[6-13C]glucal can inhibit or activate enzymes involved in carbohydrate metabolism, thereby modulating metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tri-O-acetyl-D-[6-13C]glucal can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that Tri-O-acetyl-D-[6-13C]glucal can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in glycosylation patterns and metabolic flux, which can persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of Tri-O-acetyl-D-[6-13C]glucal in animal models vary with different dosages. At low doses, the compound can effectively modulate glycosylation and metabolic pathways without causing significant toxicity. At higher doses, Tri-O-acetyl-D-[6-13C]glucal can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Tri-O-acetyl-D-[6-13C]glucal is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the transfer and hydrolysis of sugar moieties. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, Tri-O-acetyl-D-[6-13C]glucal can be incorporated into oligosaccharides, influencing their structure and function .
Transport and Distribution
Within cells and tissues, Tri-O-acetyl-D-[6-13C]glucal is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, Tri-O-acetyl-D-[6-13C]glucal can be transported into the Golgi apparatus, where it participates in glycosylation reactions. The compound’s distribution can also be influenced by its solubility and stability in various cellular environments .
Subcellular Localization
Tri-O-acetyl-D-[6-13C]glucal exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the Golgi apparatus and endoplasmic reticulum, where it is involved in glycosylation processes. Targeting signals and post-translational modifications can direct Tri-O-acetyl-D-[6-13C]glucal to these compartments, ensuring its proper function in carbohydrate metabolism. Additionally, the compound’s localization can be influenced by its interactions with other biomolecules and cellular structures .
属性
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UVCKGYJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)


![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)


![[2'-13C]ribothymidine](/img/structure/B583963.png)
![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)


